molecular formula C13H24N2O2 B8777522 tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate

tert-Butyl (1-(pyrrolidin-3-yl)cyclobutyl)carbamate

Cat. No. B8777522
M. Wt: 240.34 g/mol
InChI Key: OFHVHNZTMIEBHO-UHFFFAOYSA-N
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Patent
US05849757

Procedure details

A 212 mg (0.65 mmol) portion of 1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine (fr. 1) was dissolved in 20.0 ml of ethanol, mixed with 200 mg of 10% palladium-carbon and stirred for 3 hours under a hydrogen pressure of 4 atm with warming by an infrared lamp. After removing the catalyst by filtration, the solvent was evaporated to yield 136 mg (88%) of the title compound.
Name
1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:15][CH2:14]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[C:21]([O:20][C:18]([NH:17][C:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH2:14][CH2:15][CH2:16]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:2.3|

Inputs

Step One
Name
1-benzyl-3-(1-tert-butoxycarbonylaminocyclobutyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C1(CCC1)NC(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours under a hydrogen pressure of 4 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming by an infrared lamp
CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CCC1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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